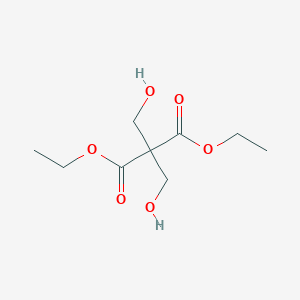

Diethyl bis(hydroxymethyl)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-bis(hydroxymethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOHBOKEUIHYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)(CO)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885143 | |

| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-01-0 | |

| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20605-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bis(hydroxymethyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl bis(hydroxymethyl)malonate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl bis(hydroxymethyl)malonate is a versatile synthetic intermediate prized for its utility in constructing a variety of more complex organic molecules. As a derivative of diethyl malonate, it possesses two primary hydroxyl groups, rendering it a valuable C3 building block for introducing geminal hydroxymethyl functionalities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and visualizations of its core chemical transformations.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 20605-01-0 | [1] |

| Molecular Formula | C₉H₁₆O₆ | [2] |

| Molecular Weight | 220.22 g/mol | [1] |

| Appearance | White to almost white crystalline solid | [3] |

| Melting Point | 49-51 °C (lit.) | [3] |

| Boiling Point | 351.3 °C at 760 mmHg | [4] |

| Density | 1.315 g/cm³ | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Solubility | Slightly soluble in water. |

Synthesis of this compound

The most common and well-documented method for the preparation of this compound is the base-catalyzed reaction of diethyl malonate with formaldehyde.[5]

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde[5]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Formaldehyde solution (equivalent to 60 g, 2 moles of formaldehyde)

-

Potassium bicarbonate (8 g)

-

Diethyl malonate (160 g, 1 mole)

-

Saturated ammonium sulfate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Isopropyl ether

Procedure:

-

In an 800-mL beaker equipped with a mechanical stirrer and situated in a water bath at 20°C within a fume hood, combine the formaldehyde solution and potassium bicarbonate.

-

Begin stirring and add diethyl malonate dropwise over approximately 40-50 minutes, maintaining the reaction temperature between 25-30°C.

-

Continue stirring for an additional hour after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel, add 320 mL of saturated ammonium sulfate solution, and extract with 320 mL of diethyl ether.

-

Dry the ethereal extract with 20 g of anhydrous sodium sulfate for one hour.

-

Filter the dried solution into a 1-L three-necked flask. Wash the sodium sulfate and filter paper with an additional 50 mL of anhydrous ether.

-

Set up the flask for distillation and remove the ether by heating until the liquid temperature reaches 45-50°C.

-

Remove the heating source and apply a vacuum to remove any remaining volatile materials until the pressure drops to 20-30 mm.

-

Gently heat the contents of the flask to 40°C and maintain this temperature until crystallization begins, and then for an additional 30 minutes.

-

Add 500 mL of isopropyl ether and warm the mixture to 50°C, swirling until all the product dissolves.

-

Transfer the solution to an Erlenmeyer flask and cool in an ice-water bath with stirring to induce crystallization.

-

Refrigerate the resulting thick suspension for at least one hour.

-

Collect the crystals by suction filtration, dry them overnight at room temperature, and then in a vacuum desiccator over sulfuric acid. The expected yield is 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C.

Key Reactions and Experimental Protocols

This compound serves as a versatile precursor for various chemical transformations. The primary hydroxyl groups can be readily converted into other functionalities, enabling the synthesis of a range of important compounds.

Reaction Pathways Overview

References

Spectroscopic and Synthetic Profile of Diethyl bis(hydroxymethyl)malonate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for diethyl bis(hydroxymethyl)malonate (CAS No: 20605-01-0). The information is presented to facilitate its use in research and development, particularly in the context of drug discovery and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.22 | Quartet (q) | 4H | 2 x -OCH₂ CH₃ |

| 4.09-4.04 | Multiplet (m) | 4H | 2 x -CH₂ OH |

| 2.99 | Singlet (s) | 2H | 2 x -OH |

| 1.25 | Triplet (t) | 6H | 2 x -OCH₂CH₃ |

-

Spectrometer Frequency: 300 MHz

-

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.58 | 2 x C =O |

| 63.54 | -C -(CH₂OH)₂ |

| 61.97 | 2 x -C H₂OH |

| 61.21 | 2 x -OC H₂CH₃ |

| 14.04 | 2 x -OCH₂C H₃ |

-

Spectrometer Frequency: 75 MHz

-

Solvent: CDCl₃

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3433 | O-H stretch |

| 2982 | C-H stretch |

| 1790 | C=O stretch (ester) |

| 1209 | C-O stretch |

| 1028 | C-O stretch |

-

Sample Preparation: Neat

Mass Spectrometry (MS)

The mass spectrum of this compound can be accessed through the NIST WebBook.[2] Analysis of the fragmentation pattern is crucial for structural confirmation.

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

-

Formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles)

-

Potassium bicarbonate (8 g)

-

Diethyl malonate (160 g, 1 mole)

-

Saturated ammonium sulfate solution

-

Ether

-

Anhydrous sodium sulfate

-

Isopropyl ether

Procedure:

-

A solution of formaldehyde and potassium bicarbonate is prepared in a beaker placed in a water bath at 20°C.

-

Diethyl malonate is added dropwise to the stirred solution over 40-50 minutes, maintaining the reaction temperature between 25-30°C.

-

The mixture is stirred for an additional hour.

-

A saturated solution of ammonium sulfate is added, and the mixture is extracted with ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the ether is distilled off.

-

Volatile materials are removed under vacuum until the pressure is reduced to 20-30 mm, while maintaining the temperature at 40°C to induce crystallization.

-

Isopropyl ether is added to dissolve the product by warming to 50°C.

-

The solution is cooled in an ice bath with stirring to precipitate the crystalline product.

-

The crystals are collected by filtration, dried, and can be recrystallized from isopropyl ether.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Technical Guide: NMR Analysis of Diethyl Bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl bis(hydroxymethyl)malonate is a valuable bifunctional building block in organic synthesis, frequently utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and specialty polymers. Its structure, featuring two primary hydroxyl groups and two ethyl ester functionalities attached to a central quaternary carbon, provides multiple reaction sites for further chemical transformations. Accurate characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming its structure and purity. This guide provides an in-depth overview of the ¹H and ¹³C NMR analysis of this compound, including experimental protocols and data interpretation.

Data Presentation

The following tables summarize the expected quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH₃ (Ethyl) | ~1.25 | Triplet | ~7.1 | 6H |

| -OH | ~3.5 (broad) | Singlet | - | 2H |

| -CH₂- (Hydroxymethyl) | ~3.9 | Singlet | - | 4H |

| -O-CH₂- (Ethyl) | ~4.2 | Quartet | ~7.1 | 4H |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents like D₂O.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| -C H₃ (Ethyl) | ~14 |

| Quaternary Carbon | ~58 |

| -C H₂- (Hydroxymethyl) | ~63 |

| -O-C H₂- (Ethyl) | ~62 |

| C =O (Ester) | ~170 |

Experimental Protocols

The following protocol outlines the synthesis and subsequent NMR analysis of this compound, adapted from a procedure published in Organic Syntheses.[1]

Synthesis of this compound

-

Reaction Setup: In a beaker placed in a water bath to maintain a temperature of 20°C, combine a formaldehyde solution (equivalent to 2 moles of formaldehyde) and potassium bicarbonate (8 g).

-

Addition of Diethyl Malonate: While stirring the mixture mechanically, add diethyl malonate (1 mole, 160 g) dropwise over a period of 40-50 minutes. The rate of addition should be controlled to keep the reaction temperature between 25-30°C.

-

Reaction Time: Continue stirring the reaction mixture for an additional hour after the addition is complete.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add a saturated solution of ammonium sulfate and extract the product with ether.

-

Drying and Solvent Removal: Dry the ethereal extract with anhydrous sodium sulfate, filter, and then remove the ether by distillation.

-

Crystallization: Remove any remaining volatile materials under vacuum. Add isopropyl ether to the residue, warm the mixture to dissolve the product, and then cool it in an ice bath with stirring to induce crystallization.

-

Isolation and Drying: Collect the crystals by suction filtration and dry them to obtain this compound.

NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the dried this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Set the spectral width to cover the range of expected proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure with NMR assignments and a typical experimental workflow for the analysis of this compound.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Caption: Experimental workflow for the synthesis and NMR analysis of this compound.

References

In-Depth Technical Guide to the Infrared Spectroscopy of Diethyl Bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethyl bis(hydroxymethyl)malonate. It includes a detailed analysis of its spectral data, experimental protocols for its synthesis, and a workflow diagram for its preparation.

Core Infrared Spectral Data

The infrared spectrum of this compound is characterized by the presence of hydroxyl, alkyl, and ester functional groups. The key absorption peaks are summarized in the table below. These data are critical for the identification and characterization of the compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3433 | O-H | Stretching | Strong, Broad |

| 2982 | C-H (in CH₂ and CH₃) | Stretching | Medium |

| 1790 | C=O (Ester) | Stretching | Strong |

| 1209 | C-O (Ester) | Stretching | Strong |

| 1028 | C-O (Alcohol) | Stretching | Medium |

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound, a prerequisite for its spectral analysis.

Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

Diethyl malonate

-

Formaldehyde solution (37%)

-

Potassium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice

-

Standard laboratory glassware and apparatus

Procedure:

-

Reaction Setup: A solution of diethyl malonate in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Formaldehyde: An aqueous solution of formaldehyde and potassium carbonate is added dropwise to the stirred solution of diethyl malonate over a period of 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure the completion of the reaction.

-

Workup: The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by recrystallization or column chromatography to yield pure this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

An In-Depth Technical Guide on the Mass Spectrometry of Diethyl Bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for diethyl bis(hydroxymethyl)malonate. It includes a detailed experimental protocol for data acquisition, a quantitative analysis of the mass spectrum, and a proposed fragmentation pathway visualized with a clear diagram. This document is intended to serve as a valuable resource for researchers and scientists working with this compound and similar chemical entities.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrometry data for this compound is summarized below. The data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100.0 | [C2H3O]+ |

| 45 | 85.7 | [C2H5O]+ |

| 55 | 57.1 | [C3H3O]+ |

| 69 | 28.6 | [C4H5O]+ |

| 73 | 50.0 | [C3H5O2]+ |

| 87 | 42.9 | [M - COOC2H5 - C2H4O]+ |

| 101 | 21.4 | [M - COOC2H5 - H2O]+ |

| 115 | 14.3 | [M - COOC2H5 - 2H2O]+ |

| 129 | 78.6 | [M - C2H5O - C2H4O]+ |

| 147 | 92.9 | [M - COOC2H5]+ |

| 175 | 35.7 | [M - OC2H5]+ |

| 189 | 5.7 | [M - CH2OH]+ |

| 220 | 2.9 | [M]+• |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

2.1. Sample Preparation

Due to the polar nature of this compound, derivatization is recommended to improve volatility and chromatographic separation.[3][4][5]

-

Derivatization: A common method is silylation. To a solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups.

-

Dilution: After cooling to room temperature, the derivatized sample can be diluted with a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1-10 µg/mL).[6]

2.2. Instrumentation

A standard benchtop GC-MS system equipped with a capillary column and an electron ionization (EI) source is suitable for this analysis.

2.3. GC-MS Parameters

-

Gas Chromatograph (GC)

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5-10 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

-

2.4. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) will show the retention time of the derivatized this compound. The mass spectrum corresponding to this chromatographic peak can then be extracted and analyzed. Library matching (e.g., against the NIST/EPA/NIH Mass Spectral Library) can be used for compound identification.

Proposed Fragmentation Pathway

The electron ionization of this compound leads to a series of characteristic fragment ions. The fragmentation pattern is influenced by the presence of the ester and hydroxymethyl functional groups. A plausible fragmentation pathway is outlined below.

Caption: Proposed EI fragmentation pathway for this compound.

Explanation of the Fragmentation Pathway:

The molecular ion ([M]+•) is observed at m/z 220, albeit at a very low intensity, which is common for molecules that fragment readily. The major fragmentation routes involve the loss of functional groups:

-

Loss of a hydroxymethyl radical (-CH2OH): This leads to the formation of the ion at m/z 189.

-

Loss of an ethoxy radical (-OC2H5): This results in the ion at m/z 175.

-

Loss of a carbethoxy radical (-COOC2H5): This is a significant fragmentation pathway, producing the prominent ion at m/z 147. This is a common fragmentation pattern for malonate esters.[7]

-

Further Fragmentations: The initial fragment ions undergo further losses to produce the smaller ions observed in the spectrum. For example, the ion at m/z 147 can lose a molecule of ethylene oxide (C2H4O) to form the ion at m/z 101, or a molecule of water to form the ion at m/z 129. The ion at m/z 175 can also lose ethylene oxide to give the ion at m/z 129. The base peak at m/z 43 is likely due to the acetyl cation ([C2H3O]+), formed through a rearrangement and cleavage process. The prominent ion at m/z 45 corresponds to the ethoxy cation ([C2H5O]+).

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis [mdpi.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. mdpi.com [mdpi.com]

Technical Guide: Physical Properties of Diethyl bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl bis(hydroxymethyl)malonate (CAS No. 20605-01-0). The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a white to almost white crystalline solid at room temperature.[1][2] It is an important intermediate in organic synthesis, particularly for the preparation of substituted malonic, acrylic, and isobutyric esters.[3][4]

Quantitative Physical Data

The following tables summarize the key physical properties of this compound, compiled from various sources.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| CAS Number | 20605-01-0 | [1][3][5] |

| Molecular Formula | C₉H₁₆O₆ | [1][3] |

| Molecular Weight | 220.22 g/mol | [1][3] |

| Appearance | White to almost white crystalline solid | [1][2] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 49-51 °C | [1][2][3][5][6][7] |

| 52-53 °C | [8] | |

| 54-55 °C | ||

| 57-59 °C | [5] | |

| Boiling Point | 351.3 °C at 760 mmHg | [1] |

| 281.15 °C (rough estimate) | [3][9] | |

| Flash Point | 134.5 °C | [1] |

| 110 °C (closed cup) | [2][5] | |

| >110 °C (>230 °F) | [4] |

Table 3: Density and Refractive Index

| Property | Value | Source(s) |

| Density | 1.229 g/cm³ | [1][2] |

| 1.2286 g/cm³ (rough estimate) | [3][9] | |

| 1.315 g/cm³ | ||

| Refractive Index | 1.4390 (estimate) | [3][9] |

| 1.474 (Predicted) |

Table 4: Solubility

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [3][4][9][10] |

| Organic Solvents | Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. | [10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting point range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid. The test tube is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block, along with a thermometer.

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: A known volume of this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A pycnometer or a graduated cylinder can be used to measure a precise volume of the molten compound (as it is a solid at room temperature).

-

Calculation: The density is calculated by dividing the mass of the sample by its volume. The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is added to a test tube.

-

Solvent Addition: A known volume of the solvent (e.g., water, ethanol) is added to the test tube.

-

Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a specific period to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If some solid remains, it is considered slightly soluble or insoluble. For quantitative measurements, the concentration of the dissolved solute can be determined using analytical techniques such as spectroscopy or chromatography.

Synthesis and Experimental Workflow Diagrams

The following diagrams illustrate the synthesis of this compound and a general experimental workflow for determining its melting point.

Caption: Synthesis of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. athabascau.ca [athabascau.ca]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to Diethyl bis(hydroxymethyl)malonate (CAS: 20605-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl bis(hydroxymethyl)malonate, with the CAS number 20605-01-0, is a versatile difunctional organic compound. Its structure, featuring two hydroxymethyl groups and two ethyl ester functionalities, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in the development of complex molecules, including those with potential therapeutic applications.

Chemical and Physical Properties

This compound is a white to almost white crystalline solid at room temperature.[][3] It is slightly soluble in water but shows good solubility in many common organic solvents.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₆ | [] |

| Molecular Weight | 220.22 g/mol | [] |

| Melting Point | 49-51 °C (lit.) | [] |

| Boiling Point | 351.3 ± 37.0 °C at 760 mmHg | [] |

| Density | 1.224 g/cm³ | [] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility in Water | Slightly soluble | [4] |

| Appearance | White to almost white crystalline solid | [][3] |

| InChI Key | WIOHBOKEUIHYIC-UHFFFAOYSA-N | [] |

| SMILES | CCOC(=O)C(CO)(CO)C(=O)OCC | [] |

Synthesis of this compound

The most common and well-documented method for the preparation of this compound is the reaction of diethyl malonate with formaldehyde in the presence of a base.[5]

Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

Diethyl malonate (1 mole)

-

Formaldehyde solution (equivalent to 2 moles of formaldehyde)

-

Potassium bicarbonate (small crystals)

-

Saturated ammonium sulfate solution

-

Anhydrous ether

-

Anhydrous sodium sulfate

-

Isopropyl ether

Procedure:

-

In an 800-mL beaker equipped with a mechanical stirrer and placed in a water bath at 20 °C, combine the formaldehyde solution and potassium bicarbonate.

-

While stirring, add diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30 °C.

-

Continue stirring for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate.

-

Extract the mixture with ether.

-

Dry the ethereal extract over anhydrous sodium sulfate for one hour.

-

Filter the dried solution into a three-necked flask and wash the sodium sulfate and filter paper with anhydrous ether.

-

Distill off the ether until the temperature of the liquid reaches 45-50 °C.

-

Apply a vacuum to remove volatile materials until the pressure drops to 20-30 mm.

-

Heat the flask to 40 °C and maintain this temperature for 30 minutes after crystallization begins.

-

Add isopropyl ether and warm the mixture to 50 °C to dissolve the product.

-

Transfer the solution to an Erlenmeyer flask and cool in an ice bath with stirring to induce crystallization.

-

Refrigerate the suspension for 1 hour.

-

Filter the crystals with suction, dry them overnight at room temperature, and then in a vacuum desiccator over sulfuric acid.

Yield:

The reported yield of colorless crystals with a melting point of 48–50 °C is 72–75%.[5] Recrystallization from isopropyl ether can further purify the product with an 85% recovery.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a key building block for a variety of more complex molecules due to its reactive hydroxymethyl and ester groups.

Synthesis of 1,3-Dioxane Derivatives

A significant application of this compound is in the preparation of 5,5-disubstituted-1,3-dioxanes through condensation with aldehydes or ketones.[6] These structures are found in various natural products and are useful as protected forms of 1,3-diols.[7]

Experimental Protocol: Synthesis of a Cyclohexanone-derived 1,3-Dioxane

This protocol is based on a patent describing the synthesis of 1,3-dioxane compounds.[6]

Materials:

-

This compound (0.75 mol)

-

Cyclohexanone (0.75 mol)

-

Cyclohexane (solvent and entrainer)

-

Sulfuric acid (catalyst)

-

Aqueous sodium bicarbonate solution

Procedure:

-

Combine this compound, cyclohexanone, and cyclohexane in a reaction vessel.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux (70-80 °C) and remove the water of reaction over 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst by adding the reaction mixture to an excess of dilute aqueous sodium bicarbonate solution.

-

Separate the organic phase and purify the product by distillation under vacuum.

Yield:

The isolated yield for the reaction with cyclohexanone is reported to be greater than 85%.[6]

Intermediate for Substituted Esters

This compound is a useful intermediate for preparing substituted malonic, acrylic, and isobutyric esters.[5][8] These derivatives are, in turn, valuable precursors in various organic syntheses.

Role in Drug Discovery and Development

While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have shown potential biological activity.[1] Its structural features allow for modifications that can lead to compounds with therapeutic potential.

Research has indicated that derivatives of this compound have been investigated for antimicrobial and antifungal properties.[1] Furthermore, it serves as a crucial intermediate in the synthesis of antiviral drugs, such as acyclovir and ganciclovir, and has been implicated in the development of compounds for potential use in treating Alzheimer's disease and cancer.[]

Caption: Role as a precursor in drug development.

Conclusion

This compound is a highly functional and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its hydroxyl and ester groups make it an invaluable tool for synthetic chemists. For researchers in drug discovery and development, this compound provides a robust platform for the creation of diverse molecular architectures, leading to the synthesis of novel compounds with a wide range of potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. Buy this compound | 20605-01-0 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. nbinno.com [nbinno.com]

Diethyl Bis(hydroxymethyl)malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl bis(hydroxymethyl)malonate is a versatile bifunctional organic compound that serves as a crucial building block in a wide array of chemical syntheses. Its unique structure, featuring two hydroxymethyl groups and two ethyl ester functionalities, allows for diverse reactivity, making it a valuable intermediate in the preparation of substituted malonic esters, acrylic esters, isobutyric esters, and complex heterocyclic structures. This guide provides an in-depth overview of the synthesis, discovery, and applications of this compound, with a particular focus on its relevance to the pharmaceutical industry and drug development. Detailed experimental protocols, quantitative data, and logical workflow visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound, also known by its IUPAC name diethyl 2,2-bis(hydroxymethyl)propanedioate, is a white to almost white crystalline solid.[1] Its strategic importance in organic synthesis stems from the reactivity of its functional groups, which can be independently or concertedly manipulated to build molecular complexity. While not a naturally occurring compound, its synthesis is well-established and efficient, making it a readily accessible tool for synthetic chemists.[2]

The compound's journey from a laboratory curiosity to a key synthetic intermediate is rooted in early 20th-century explorations of malonic ester reactivity.[2] Today, its applications have expanded significantly, with notable roles in the synthesis of bioactive molecules and pharmaceutical agents.[1][]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Appearance | White to almost white crystalline solid | [1] |

| Melting Point | 49-51 °C | [] |

| Boiling Point | 351.3±37.0 °C at 760 mmHg | [] |

| Density | 1.224 g/cm³ | [] |

| Solubility | Slightly soluble in water | |

| Purity | Typically 97% - 98% | [1] |

Synthesis and Discovery

The discovery and synthesis of this compound can be traced back to early investigations into the reactivity of malonic esters in the mid-20th century.[2] Key publications that laid the groundwork for its preparation include the work of K. N. Welch in 1930 and H. Gault and A. Roesch in 1937. The most common and well-documented method for its synthesis involves the base-catalyzed reaction of diethyl malonate with formaldehyde.[4]

General Synthesis Workflow

The synthesis of this compound from diethyl malonate and formaldehyde can be represented by the following workflow diagram.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure.[4]

Materials:

| Reagent | Quantity | Moles |

| Diethyl malonate | 160 g | 1.0 |

| Formaldehyde (37% solution) | 162 g | 2.0 |

| Potassium carbonate (anhydrous) | 10 g | - |

| Diethyl ether | 500 mL | - |

| Anhydrous sodium sulfate | 20 g | - |

| Isopropyl ether | As needed for recrystallization | - |

Procedure:

-

A solution of 162 g (2.0 moles) of 37% formaldehyde and 10 g of anhydrous potassium carbonate in 100 mL of water is placed in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The flask is cooled in an ice bath, and 160 g (1.0 mole) of diethyl malonate is added dropwise with vigorous stirring at a rate that maintains the reaction temperature between 15-20°C.

-

After the addition is complete, the mixture is stirred for an additional 3 hours at room temperature.

-

The reaction mixture is then extracted three times with 150 mL portions of diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is recrystallized from isopropyl ether to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 72-75% | [4] |

| Melting Point (crude) | 48-50°C | [4] |

| Melting Point (recrystallized) | 50-52°C | [4] |

Applications in Drug Development and Organic Synthesis

This compound is a highly valuable intermediate in the synthesis of a variety of organic compounds, some of which have significant applications in the pharmaceutical industry.

Synthetic Utility

The bifunctional nature of this compound allows for a range of chemical transformations, making it a versatile precursor.

Caption: Synthetic applications of this compound.

Pharmaceutical Relevance

This compound has been identified as a key intermediate in the synthesis of several important pharmaceutical compounds.

-

Antiviral Drugs: It plays a significant role in the synthesis of antiviral medications, including acyclovir and ganciclovir.[]

-

Cancer and Alzheimer's Disease: Research has indicated its potential utility in the development of treatments for Alzheimer's disease and cancer, owing to its unique chemical properties that allow for the construction of complex molecular architectures.[]

-

Antimicrobial and Antifungal Agents: Derivatives of this compound have been investigated for their potential antimicrobial and antifungal properties, opening avenues for the development of new anti-infective agents.

While specific signaling pathways directly involving this compound are not extensively documented, its role as a precursor to bioactive molecules implies its indirect involvement in modulating various biological processes targeted by the final drug products.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its well-established synthesis and diverse reactivity have cemented its importance in both academic research and industrial applications, particularly in the pharmaceutical sector. As the demand for novel therapeutics continues to grow, the utility of this compound as a key building block in drug discovery and development is poised to expand further. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable technical resource for professionals in the field.

References

An In-depth Technical Guide to the Safety of Diethyl Bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data available for Diethyl bis(hydroxymethyl)malonate (CAS No: 20605-01-0), a reagent used in the synthesis of various organic compounds, including 1,3-dioxanes and substituted esters[1]. This guide consolidates information from safety data sheets and chemical databases to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C9H16O6 | [2][3] |

| Molecular Weight | 220.22 g/mol | [2][4] |

| Appearance | White Solid | [2] |

| Melting Point | 49-51 °C (lit.) | [1][3][4][5] |

| Boiling Point | 351.3 ± 37.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water. | [1][3] |

| Autoignition Temperature | No data available | [2] |

| Decomposition Temperature | No data available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |

Signal Word: Warning[2]

Hazard Pictogram:

Toxicological Information

Limited quantitative toxicological data is available for this compound. The product information from several suppliers indicates that no acute toxicity information is available[2]. The known health effects are summarized below.

| Toxicity Type | Result | Target Organs |

| Acute Toxicity | No information available for this product.[2] | - |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Skin |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Eyes |

| Respiratory or Skin Sensitization | No data available | Respiratory System, Skin |

| Germ Cell Mutagenicity | No data available | - |

| Carcinogenicity | No data available; not a known or suspected carcinogen.[2] | - |

| Reproductive Toxicity | No data available | - |

| STOT-Single Exposure | Category 3 (May cause respiratory irritation)[2] | Respiratory system[2] |

| STOT-Repeated Exposure | No data available | - |

| Aspiration Hazard | Not applicable (Solid) | - |

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for toxicity testing are not publicly available, the following procedures for safe handling and emergency response are derived from safety data sheets.

A logical workflow for ensuring personal safety when handling this compound is outlined below.

-

Engineering Controls : Use only outdoors or in a well-ventilated area[2].

-

Personal Protective Equipment (PPE) :

-

Safe Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray[2]. Wash face, hands, and any exposed skin thoroughly after handling[2]. Avoid contact with skin and eyes[7].

The following diagram illustrates the recommended first-aid procedures in case of exposure.

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2].

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[2].

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[2].

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8].

-

Specific Hazards : Not expected to present a significant hazard under anticipated conditions of normal use[7]. Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2)[2].

-

Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary[8].

Stability and Reactivity

| Parameter | Information |

| Reactivity | No information available |

| Chemical Stability | Stable under recommended storage conditions |

| Possibility of Hazardous Reactions | None under normal processing.[2] |

| Conditions to Avoid | Incompatible products. |

| Incompatible Materials | Acids, Bases, Reducing agents, Oxidizing agents.[2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2).[2] |

Storage and Disposal

-

Storage : Store in a well-ventilated place. Keep container tightly closed[2]. The storage class code is 11 for combustible solids[4].

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[2].

This guide is intended to provide essential safety information for researchers and professionals working with this compound. It is crucial to always consult the most current Safety Data Sheet from your supplier before use and to ensure that all safety protocols are strictly followed.

References

- 1. This compound | 20605-01-0 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. This compound 97 20605-01-0 [sigmaaldrich.com]

- 5. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Handling and Storage of Diethyl bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and stable storage of Diethyl bis(hydroxymethyl)malonate (CAS No. 20605-01-0). Adherence to these guidelines is critical to ensure the integrity of the compound for research and development activities, as well as to maintain a safe laboratory environment.

Compound Properties and Safety Data

This compound is a combustible solid with two hydroxymethyl groups, which may contribute to its hygroscopic nature. Understanding its physical and chemical properties is fundamental to its proper handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 20605-01-0 |

| Molecular Formula | C₉H₁₆O₆ |

| Molecular Weight | 220.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 49-51 °C |

| Flash Point | 110 °C (230 °F) - closed cup |

| Solubility | Slightly soluble in water |

| Stability | Stable under normal temperatures and pressures |

Table 2: Safety and Hazard Information

| Hazard Category | Description |

| Health Hazards | May cause eye, skin, and respiratory tract irritation. |

| Fire Hazard | Combustible solid. |

| Incompatible Materials | Acids, Bases, Reducing Agents, Oxidizing Agents. |

Recommended Storage Protocols

Proper storage is crucial to maintain the stability and purity of this compound. Due to its potential hygroscopicity, exposure to moisture should be minimized.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Room temperature. |

| Atmosphere | Store in a dry environment. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture absorption and potential degradation. |

| Container | Tightly sealed container. Amber glass is preferred to protect from light. |

| Location | Store in a well-ventilated area away from incompatible materials. |

Experimental Protocols for Handling

The following protocols provide detailed methodologies for handling this compound in a laboratory setting. These procedures are designed to minimize exposure and contamination.

General Handling Precautions

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Protocol for Dispensing and Weighing (in a fume hood)

-

Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including a clean, dry weighing vessel, spatulas, and the container of this compound.

-

Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the fume hood before opening to minimize moisture condensation.

-

Dispensing: Carefully open the container. Using a clean, dry spatula, transfer the desired amount of the solid to the tared weighing vessel.

-

Cleaning: Promptly and securely reseal the main container. Clean any spills within the fume hood immediately.

-

Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with institutional and local regulations.

Protocol for Handling as a Potentially Hygroscopic Solid

Given the presence of hydroxyl groups, treating this compound as a potentially hygroscopic substance is a prudent measure, especially for sensitive reactions.

-

Inert Atmosphere Handling: For highly sensitive applications, perform all manipulations within a glove box under an inert atmosphere (e.g., argon or nitrogen).

-

Drying Before Use: If the compound is suspected to have absorbed moisture, it can be dried in a vacuum oven at a temperature below its melting point (e.g., 40-45 °C) for several hours.

-

Storage in a Desiccator: For short-term storage of frequently used aliquots, keep the vials in a desiccator containing a suitable desiccant (e.g., Drierite or silica gel).

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical workflows for the handling and storage of this compound.

Caption: Workflow for receiving and initial inspection of this compound.

Caption: Step-by-step workflow for the safe handling and dispensing of the compound.

An In-depth Technical Guide to the Physicochemical Properties of Diethyl bis(hydroxymethyl)malonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of Diethyl bis(hydroxymethyl)malonate (CAS No: 20605-01-0), a versatile reagent in organic synthesis. The document presents quantitative data, detailed experimental protocols for its synthesis and purification, and a logical workflow for its characterization.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its identification, purification, and use in further chemical reactions. The reported values are summarized below. Variations in the melting point may be attributed to differences in purity or crystalline form.

| Property | Value | Notes |

| Melting Point | 49-51 °C (lit.)[1][2] | Commonly cited literature value. |

| 45-52 °C[3] | A broader range reported by some suppliers. | |

| 57-59 °C (lit.) | An alternative literature value. | |

| 50-52 °C | After recrystallization from isopropyl ether.[4] | |

| Boiling Point | 351.3 °C | At 760 mmHg.[1] |

| Flash Point | >110 °C (>230 °F)[5][6] | Closed cup. |

Experimental Protocols

The following protocol details a method for the synthesis and purification of this compound, culminating in the determination of its melting point. This procedure is adapted from a literature source.[4]

Objective: To synthesize this compound and determine its purity via melting point analysis.

Materials:

-

Diethyl malonate

-

Formaldehyde solution

-

Potassium carbonate solution

-

Isopropyl ether

-

Ice water bath

-

Filtration apparatus

-

Vacuum desiccator with sulfuric acid

-

Melting point apparatus

Procedure:

-

Synthesis: The synthesis is carried out by reacting diethyl malonate with formaldehyde. The exact stoichiometry and reaction conditions need to be carefully controlled.

-

Isolation: The reaction mixture is worked up to isolate the crude product. This typically involves extraction and washing steps.

-

Crystallization: The crude product is transferred to an Erlenmeyer flask. The solution is then cooled in an ice water bath with stirring until a thick suspension of crystals is formed.[4]

-

Refrigeration and Filtration: The crystal suspension is refrigerated for at least one hour to maximize crystal formation. The crystals are then collected by suction filtration, using a rubber dam to ensure a tight seal.[4]

-

Drying: The collected crystals are first dried overnight at room temperature and then placed in a vacuum desiccator over sulfuric acid to remove any residual solvent.[4] The resulting product should yield colorless crystals with a melting point of 48–50 °C.[4]

-

Recrystallization for Higher Purity: For a higher purity product, the crystals can be recrystallized from approximately 3.5 volumes of isopropyl ether. This process typically results in an 85% recovery of the material, with an elevated melting point of 50–52 °C.[4]

-

Melting Point Determination: The melting point of the final, dried product is determined using a standard melting point apparatus. The observed melting point range is a key indicator of the compound's purity.

Logical Workflow Visualization

The following diagram illustrates the workflow for the synthesis, purification, and characterization of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. This compound|20605-01-0-Maohuan Chemical [bschem.com]

- 2. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]

- 3. This compound [jinonpharma.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

Diethyl Bis(hydroxymethyl)malonate: A Versatile Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Diethyl bis(hydroxymethyl)malonate is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses. Its unique structure, featuring two hydroxyl groups and two ethyl ester functionalities, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules, polymers, and potentially, pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and key research applications, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound, with the CAS number 20605-01-0, is a white to almost white crystalline solid.[1][2] It is characterized by the molecular formula C₉H₁₆O₆ and a molecular weight of 220.22 g/mol .[1][3] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₆ | [1][3] |

| Molecular Weight | 220.22 g/mol | [1][3] |

| Appearance | White to almost white crystalline solid | [1][2] |

| Melting Point | 49-51 °C | [3][4] |

| Boiling Point | 351.3 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [5] |

| Flash Point | 134.5 ± 20.0 °C | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Technique | Data | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | Peaks corresponding to the ethyl and hydroxymethyl protons are observed. | [6] |

| ¹³C NMR | Data available, confirming the carbon skeleton. | [4] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [1] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum is available. | [1] |

Synthesis of this compound

The primary and well-established method for the synthesis of this compound involves the reaction of diethyl malonate with formaldehyde in the presence of a base.[6][7] A detailed and reliable protocol is provided by Organic Syntheses.[6][7]

Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde[6][7]

Materials:

-

Formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles)

-

Potassium bicarbonate (8 g)

-

Diethyl malonate (160 g, 1 mole)

-

Saturated ammonium sulfate solution

-

Ether

-

Anhydrous sodium sulfate

-

Isopropyl ether

Procedure:

-

In an 800-ml beaker placed in a water bath at 20°C, combine the formaldehyde solution and potassium bicarbonate.

-

With mechanical stirring, add diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature at 25–30°C.

-

Continue stirring for an additional hour.

-

Transfer the reaction mixture to a separatory funnel, add 320 ml of saturated ammonium sulfate solution, and extract with 320 ml of ether.

-

Dry the ethereal extract with anhydrous sodium sulfate for one hour and then filter.

-

Distill off the ether until the liquid temperature reaches 45–50°C.

-

Apply a vacuum to remove volatile materials until the pressure drops to 20–30 mm.

-

Maintain the flask contents at 40°C until crystallization begins and for an additional 30 minutes.

-

Add 500 ml of isopropyl ether and warm to 50°C to dissolve the product.

-

Cool the solution in an ice-water bath with stirring to induce crystallization.

-

Refrigerate the suspension for 1 hour, then filter the crystals with suction.

-

Dry the crystals overnight at room temperature, followed by drying in a vacuum desiccator over sulfuric acid.

Yield: 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C. Recrystallization from isopropyl ether can yield a product with a melting point of 50–52°C.[6]

Synthesis Workflow

Caption: Synthesis of this compound.

Potential Research Applications

This compound is a versatile intermediate with applications spanning several areas of chemical research.

Organic Synthesis

This compound is a valuable precursor for a variety of organic molecules.

-

Synthesis of 1,3-Dioxanes: It serves as a reagent for the preparation of 1,3-dioxanes from acetals, aldehydes, and ketones.[5]

-

Preparation of Substituted Esters: It is an intermediate in the synthesis of substituted malonic, acrylic, and isobutyric esters.[6][7]

Polymer Chemistry

The presence of two hydroxyl groups makes this compound a suitable monomer for the synthesis of polyesters and other polymers. While specific protocols for this exact monomer are not abundant in publicly available literature, its structure is analogous to other diols used in polyester synthesis. It can also act as a cross-linking agent in polymer formulations.

A study on aliphatic hyperbranched polyesters utilized a synthetic strategy starting from diethyl malonate, highlighting the potential of malonate derivatives in creating complex polymer architectures.

Drug Development and Medicinal Chemistry

While direct biological activity of this compound is not extensively documented, its derivatives have been investigated for their pharmacological potential.

-

Antiviral Intermediates: It is suggested as a potential intermediate in the synthesis of antiviral drugs, including acyclovir and ganciclovir.[2] However, detailed synthetic pathways originating from this specific compound are not well-established in the literature.

-

Antimicrobial and Antifungal Properties: Derivatives of this compound have been studied for potential antimicrobial and antifungal activities.[8] This opens avenues for the development of new therapeutic agents.

Logical Relationship of Applications

Caption: Potential Research Applications of this compound.

Conclusion

This compound is a readily accessible and highly functionalized molecule with significant potential in various fields of chemical research. Its utility as a precursor in organic synthesis is well-documented, and its potential applications in polymer and medicinal chemistry are areas of growing interest. This guide provides a foundational understanding of this compound, aiming to equip researchers with the necessary information to explore its full synthetic potential. Further research into the development of detailed protocols for its application in drug synthesis and advanced polymer architectures is warranted and promises to unlock new scientific advancements.

References

- 1. Buy this compound | 20605-01-0 [smolecule.com]

- 2. CN104610261A - Preparation method of ganciclovir intermediate - Google Patents [patents.google.com]

- 3. 双羟甲基丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS#:20605-01-0 | Chemsrc [chemsrc.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. paint.org [paint.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Diethyl Bis(hydroxymethyl)malonate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl bis(hydroxymethyl)malonate is a highly functionalized organic molecule that serves as a versatile and pivotal building block in a multitude of synthetic transformations. Its unique structure, featuring two hydroxyl groups and two ethyl ester functionalities attached to a central quaternary carbon, allows for a diverse range of chemical manipulations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures, including heterocycles and polymers. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a summary of its physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is slightly soluble in water but readily soluble in common organic solvents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20605-01-0 | [4] |

| Molecular Formula | C₉H₁₆O₆ | [5] |

| Molecular Weight | 220.22 g/mol | [5] |

| Melting Point | 49-51 °C | [4][6] |

| Boiling Point | 351.3 °C at 760 mmHg | [6] |

| Flash Point | 110 °C (closed cup) | [4] |

| Density | 1.2 g/cm³ | [6] |

| Solubility | Slightly soluble in water | [3][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to ethyl ester protons (triplet and quartet) and hydroxymethyl protons (singlet or broad singlet). | [7][8] |

| ¹³C NMR | Resonances for the quaternary carbon, carbonyl carbons, methylene carbons of the ethyl groups, methyl carbons of the ethyl groups, and the hydroxymethyl carbons. | [9][10] |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad), C-H stretching, and C=O stretching of the ester groups. A published spectrum shows peaks at 3433 cm⁻¹ (O-H), 2982 cm⁻¹ (C-H), and 1790 cm⁻¹ (C=O). | [1][11] |

| Mass Spectrometry | The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound. | [1][12] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reaction of diethyl malonate with formaldehyde in the presence of a base catalyst.[5][13]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[13]

Materials:

-

Diethyl malonate (1.0 mole)

-

Formaldehyde (2.0 moles, typically a 37% aqueous solution)

-

Potassium bicarbonate (catalyst)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated ammonium sulfate solution

-

Isopropyl ether

Procedure:

-

In a fume hood, combine the formaldehyde solution and potassium bicarbonate in a beaker equipped with a mechanical stirrer and immersed in a water bath to maintain a temperature of 20-25 °C.

-

Slowly add diethyl malonate to the stirred solution over a period of 40-50 minutes, ensuring the reaction temperature does not exceed 30 °C.

-

Continue stirring for an additional hour after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

The crude product is then purified by recrystallization from isopropyl ether.

Table 3: Synthesis Yields of this compound

| Catalyst | Reaction Conditions | Yield | Reference(s) |

| Potassium Bicarbonate | Aqueous formaldehyde, 25-30 °C | 72-75% | [13] |

| Calcium Hydroxide | Formalin, continuous flow reactor | 89-90% | [14] |

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of valuable organic compounds. Its diol and diester functionalities can be selectively or simultaneously transformed.

Synthesis of 1,3-Dioxanes

The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst provides a straightforward route to 5,5-bis(ethoxycarbonyl)-1,3-dioxanes. These structures are found in some natural products and are useful intermediates in their own right.[2][15]

Caption: Synthesis of 1,3-dioxanes from this compound.

Precursor to Methylene Malonates and Polymers

A significant application of this compound is its use as a stable precursor to diethyl methylene malonate, a highly reactive monomer.[14] The diol can be subjected to thermolysis to generate the methylene malonate, which can then undergo anionic polymerization to form poly(diethyl methylene malonate).[14][16] This polymer has potential applications in coatings and adhesives.

Caption: Pathway to poly(diethyl methylene malonate) via this compound.

Intermediate for Substituted Esters and Dienophiles

This compound serves as a starting material for the synthesis of various substituted malonic, acrylic, and isobutyric esters.[3][13] Furthermore, it can be converted into useful dienophiles such as α-bromomethylacrylic acid and its ethyl ester.[2][3]

Role in Polymer Chemistry as a Crosslinking Agent

The presence of two hydroxyl groups in this compound allows it to act as a crosslinking agent in polymer systems. Crosslinking is a crucial process for modifying the physicochemical properties of polymers, enhancing mechanical strength, thermal stability, and solvent resistance.[17][18] While specific examples of this compound as a primary crosslinker are not extensively detailed in the provided search results, its structural similarity to other diols used in polyester and polyurethane synthesis suggests its potential in this area. For instance, it could react with diisocyanates to form polyurethanes or with diacids to form polyesters, creating a crosslinked network.

Conclusion